Bodipy C12-Ceramide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

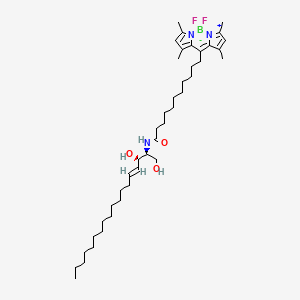

Bodipy C12-Ceramide is a fluorescently tagged form of C12 ceramide, a sphingolipid that plays a crucial role in cellular signaling and membrane structure. This compound is particularly valuable in scientific research due to its ability to fluoresce, allowing for the visualization and tracking of lipid metabolism and trafficking in living cells .

科学研究应用

Bodipy C12-Ceramide has a wide range of applications in scientific research:

准备方法

Synthetic Routes and Reaction Conditions

Bodipy C12-Ceramide is synthesized by attaching a Bodipy fluorophore to a C12 ceramide molecule. The synthesis typically involves the following steps:

Preparation of Bodipy Dye: The Bodipy dye is synthesized through a series of reactions involving pyrrole and boron difluoride.

Attachment to Ceramide: The Bodipy dye is then conjugated to C12 ceramide through an amide bond formation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the Bodipy dye followed by its conjugation to C12 ceramide. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in research applications .

化学反应分析

Types of Reactions

Bodipy C12-Ceramide undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by acid sphingomyelinase to form Bodipy C12 sphingomyelin.

Oxidation and Reduction: The Bodipy fluorophore can participate in redox reactions, altering its fluorescence properties.

Common Reagents and Conditions

Hydrolysis: Acid sphingomyelinase is commonly used to hydrolyze this compound.

Redox Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products

作用机制

Bodipy C12-Ceramide exerts its effects primarily through its fluorescent properties. The Bodipy fluorophore allows for the visualization of the compound within cells, enabling researchers to track its movement and interactions. The ceramide component interacts with cellular membranes and signaling pathways, influencing processes such as apoptosis and lipid metabolism .

相似化合物的比较

Similar Compounds

Bodipy FL Ceramide: Another fluorescently tagged ceramide with similar applications but different spectral properties.

NBD-Ceramide: A ceramide tagged with a different fluorophore, NBD, which has distinct fluorescence characteristics.

Uniqueness

Bodipy C12-Ceramide is unique due to its specific fluorescence properties, including high quantum yield and photostability. These characteristics make it particularly useful for long-term imaging studies and applications requiring high sensitivity .

Conclusion

This compound is a valuable tool in scientific research, offering unique advantages for the study of lipid metabolism and cellular signaling. Its synthesis, chemical reactivity, and broad range of applications make it an essential compound in various fields of study.

生物活性

Bodipy C12-Ceramide (BODIPY-C12) is a fluorescent ceramide analog that has garnered attention for its biological activity, particularly in the context of lipid metabolism, cell signaling, and potential therapeutic applications. This article explores the biological activity of BODIPY-C12, supported by various research findings, case studies, and data tables.

Overview of this compound

BODIPY-C12 is a synthetic compound derived from ceramide, characterized by the incorporation of a BODIPY fluorophore, which enhances its fluorescence properties. This compound is primarily utilized in studies related to lipid metabolism and cellular processes due to its ability to mimic natural lipids while providing visualization capabilities.

BODIPY-C12 functions as a substrate for various enzymes involved in sphingolipid metabolism. It has been shown to undergo hydrolysis by acid sphingomyelinase (ASM), resulting in the formation of BODIPY-C12-ceramide. This reaction is critical in understanding the metabolic pathways of ceramides and their biological implications.

Enzymatic Activity

Research indicates that BODIPY-C12 can be hydrolyzed by ASM present in human cerebrospinal fluid (CSF), demonstrating its utility in studying enzyme activity in physiological conditions. The hydrolysis product, BODIPY-C12-ceramide, was confirmed through thin-layer chromatography, revealing its potential as a tool for monitoring ASM activity in biological samples .

Biological Applications

1. Lipid Metabolism Studies

BODIPY-C12 has been employed to investigate fatty acid uptake and trafficking within cells. A study highlighted its use in real-time tracking of fatty acid processing within human placental explants, indicating that it mimics the behavior of long-chain fatty acids during cellular uptake and esterification processes .

2. Sphingolipid Signaling

The compound's role extends to sphingolipid signaling pathways, where it may influence cellular responses related to growth, apoptosis, and inflammation. The ability to visualize these processes using fluorescence allows for a deeper understanding of ceramide's role in cell signaling.

Case Studies

Several studies have utilized BODIPY-C12 to elucidate its biological effects:

- Study on Acid Sphingomyelinase Activity : This research demonstrated that BODIPY-C12 can be used as a substrate to measure ASM activity quantitatively. The results showed significant ASM activity in various biological samples, indicating its relevance in diseases associated with sphingolipid metabolism .

- Fatty Acid Uptake in Human Placenta : In another study, BODIPY-C12 was used to track the dynamic processing of fatty acids within placental tissues. The findings suggested that BODIPY-C12 facilitates the understanding of lipid trafficking mechanisms crucial for fetal development .

Data Tables

The following table summarizes key findings related to the enzymatic activity and biological applications of this compound:

属性

IUPAC Name |

11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWZKZIJSBUOIZ-BOOOSZIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70BF2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。